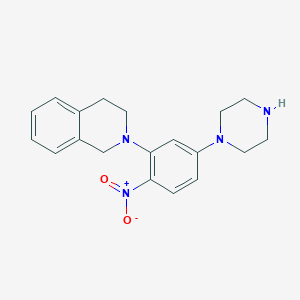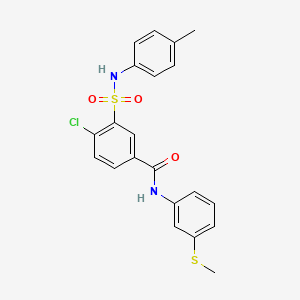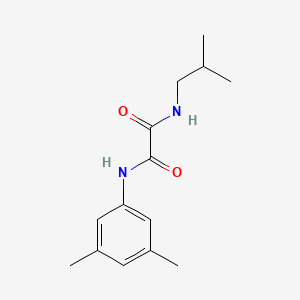![molecular formula C21H26ClN3O3S B5033548 N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a chlorobenzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzoyl Group: The piperazine ring is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.
Attachment of the Chlorobenzenesulfonamide Moiety: The final step involves the reaction of the benzoylpiperazine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Benzoylpiperazin-1-yl)-2-chloroethanone
- (4-Benzoylpiperazin-1-yl) (2-nitrophenyl)methanone
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-[1-(4-benzoylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-21(2,23-29(27,28)19-10-8-18(22)9-11-19)16-24-12-14-25(15-13-24)20(26)17-6-4-3-5-7-17/h3-11,23H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSVCYZFVPZLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-3-benzyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033476.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![2-{[2-Hydroxy-3-(4-methoxyphenoxy)propyl]carbamoyl}benzoic acid](/img/structure/B5033503.png)
![(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one](/img/structure/B5033515.png)


![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5033529.png)

![[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5033538.png)
![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
